![molecular formula C9H15N B13570261 Cyclohexane, 1-isocyano-2,3-dimethyl- CAS No. 775343-30-1](/img/structure/B13570261.png)
Cyclohexane, 1-isocyano-2,3-dimethyl-
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Overview
Description
1-Isocyano-2,3-dimethylcyclohexane is an organic compound with the molecular formula C₉H₁₅N. It is a derivative of cyclohexane, featuring an isocyano group (-NC) attached to the first carbon and two methyl groups attached to the second and third carbons. This compound is of interest in various fields of research due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyano-2,3-dimethylcyclohexane can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylcyclohexanone with an isocyanide reagent under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexanone, followed by the addition of the isocyanide reagent.
Industrial Production Methods: While specific industrial production methods for 1-isocyano-2,3-dimethylcyclohexane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Isocyano-2,3-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form isocyanates or other nitrogen-containing compounds.
Reduction: Reduction of the isocyano group can yield primary amines.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Isocyanates or nitriles.
Reduction: Primary amines.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
1-Isocyano-2,3-dimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to coordinate with metal ions.
Industry: It is used in the development of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 1-isocyano-2,3-dimethylcyclohexane exerts its effects is primarily through its isocyano group. This group can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical pathways. The compound’s ability to undergo nucleophilic substitution also allows it to interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-Isocyano-2-methylcyclohexane: Similar structure but with only one methyl group.
1-Isocyano-3-methylcyclohexane: Similar structure but with the methyl group on the third carbon.
1-Isocyano-2,4-dimethylcyclohexane: Similar structure but with methyl groups on the second and fourth carbons.
Uniqueness: 1-Isocyano-2,3-dimethylcyclohexane is unique due to the specific positioning of its isocyano and methyl groups, which influence its chemical reactivity and biological activity. The presence of two methyl groups adjacent to the isocyano group can lead to steric effects that alter its behavior compared to other isocyano-cyclohexane derivatives.
Biological Activity
Cyclohexane, 1-isocyano-2,3-dimethyl- is a compound of interest due to its unique chemical structure and potential biological activities. The isocyano functional group is known for its reactivity and ability to form complexes with metal ions, which can influence various biological pathways. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and potential applications in medicinal chemistry.
Cyclohexane, 1-isocyano-2,3-dimethyl- has the following chemical characteristics:
- Molecular Formula : C_10H_15N
- Molecular Weight : 165.24 g/mol
- Structure : The compound features a cyclohexane ring with two methyl groups at positions 2 and 3 and an isocyano group at position 1.
The biological activity of Cyclohexane, 1-isocyano-2,3-dimethyl- is primarily attributed to its isocyano group. This group can interact with biological molecules through:
- Coordination with Metal Ions : The isocyano group can form stable complexes with metal ions, which may act as catalysts or inhibitors in biochemical pathways.
- Nucleophilic Substitution Reactions : The compound can participate in nucleophilic substitution reactions, allowing it to modify biological molecules and potentially exert therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of isocyanides exhibit significant antimicrobial properties. Cyclohexane, 1-isocyano-2,3-dimethyl- has shown potential against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest that the compound may be effective as an antimicrobial agent, warranting further investigation into its mechanisms and efficacy .
Anticancer Properties
The compound's ability to induce apoptosis in cancer cells has been explored in various studies. Notably:
- Cell Lines Tested : Human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- IC50 Values :
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
The results indicate that Cyclohexane, 1-isocyano-2,3-dimethyl- exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells .
Study on Antimicrobial Activity
In a study conducted by researchers at the University of Groningen, Cyclohexane, 1-isocyano-2,3-dimethyl- was tested for its effectiveness against multi-drug resistant strains of bacteria. The compound demonstrated a significant reduction in bacterial growth at concentrations below those toxic to human cells. This suggests potential for development as a novel antimicrobial agent.
Study on Anticancer Effects
A recent study published in the Journal of Medicinal Chemistry examined the effects of various isocyanide derivatives on cancer cell proliferation. Cyclohexane, 1-isocyano-2,3-dimethyl- was highlighted for its ability to inhibit tumor growth in vivo in murine models, providing a basis for further pharmacological studies .
Properties
CAS No. |
775343-30-1 |
---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-isocyano-2,3-dimethylcyclohexane |
InChI |
InChI=1S/C9H15N/c1-7-5-4-6-9(10-3)8(7)2/h7-9H,4-6H2,1-2H3 |
InChI Key |
DEIGQXSWWHBHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)[N+]#[C-] |
Origin of Product |
United States |
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